molecular formula C22H31ClO B3106423 Docosa-4,7,10,13,16,19-hexaenoyl chloride CAS No. 158754-21-3

Docosa-4,7,10,13,16,19-hexaenoyl chloride

Cat. No. B3106423
CAS RN: 158754-21-3
M. Wt: 346.9 g/mol
InChI Key: QUABXVPAILNJRV-UHFFFAOYSA-N
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Description

Docosa-4,7,10,13,16,19-hexaenoyl chloride, also known as Docosahexaenoic acid (DHA), is a polyunsaturated fatty acid . It is an abundant essential n-3 polyunsaturated fatty acid in the CNS and has been shown to play a major anti-inflammatory role . It prevents LPS-induced dendritic cell maturation, characterized by a lack of proinflammatory cytokine production .


Molecular Structure Analysis

The molecular formula of this compound is C22H32O2 . It has an average mass of 328.488 Da and a monoisotopic mass of 328.240234 Da .

Scientific Research Applications

Role in Fatty Acid Desaturation

Docosa-4,7,10,13,16,19-hexaenoic acid has been studied for its effects on fatty acid desaturation. In a study by Actis Dato and Brenner (1970), it was found that both docosa-4,7,10,13,16-pentaenoic acid and docosa-4,7,10,13,16,19-hexaenoic acid influence the desaturation of linoleic acid and α-linolenic acid. This research suggests that these fatty acids could play a role in regulating polyunsaturated fatty acid biosynthesis (Actis Dato & Brenner, 1970).

Synthesis and Chemical Properties

The synthesis of docosa-4,7,10,13,16,19-hexaenoic acid has been a focus of several studies. For instance, Steen, Pabon, and Dorp (2010) demonstrated the usefulness of hexa-2,5-diyn-1-ol as an intermediate in synthesizing arachidonic acid, poly-yn alcohols, and docosa-4,7,10,13,16,19-hexaynoic acid. They also discussed challenges in partially reducing this compound to the corresponding all cis-hexaenoic acid (Steen, Pabon, & Dorp, 2010).

Biomedical Research

The compound has been incorporated into various biomedical research contexts. For example, Taber and You (1994) reported the preparation of ethyl ω-2H5-docosa-4,7,10,13,16,19-hexaenoate, a significant synthon for polyunsaturated fatty acids (Taber & You, 1994). Additionally, the synthesis of maresin-like lipid mediators, which are important in inflammation and cell signaling, has been explored using docosa-4,7,10,13,16,19-hexaenoic acid derivatives (Hong et al., 2019).

Mechanism of Action

The mechanism of action of Docosa-4,7,10,13,16,19-hexaenoyl chloride involves its anti-inflammatory properties. It prevents LPS-induced dendritic cell maturation, characterized by a lack of proinflammatory cytokine production .

It is a solid substance and is synthetic .

properties

IUPAC Name

docosa-4,7,10,13,16,19-hexaenoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUABXVPAILNJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40720795
Record name Docosa-4,7,10,13,16,19-hexaenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

158754-21-3
Record name Docosa-4,7,10,13,16,19-hexaenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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